![molecular formula C11H10O3S B114530 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 146137-88-4](/img/structure/B114530.png)
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Overview
Description
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11H10O3S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with sulfur and a dehydrating agent to form the benzothiophene ring. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester serves as a building block in the synthesis of pharmaceutical compounds. It has been explored for its potential as:
-
Antimicrobial agents : Research indicates that derivatives exhibit significant antimicrobial properties against resistant bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
Compound Target Bacteria MIC (µg/mL) Reference This compound MRSA 4 Derivative A E. coli 8 Derivative B Pseudomonas aeruginosa 6 -
Anticancer agents : Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line IC50 (µM) Mechanism of Action A549 X Induces apoptosis via intrinsic pathways HeLa Y Promotes cytochrome c release MCF-7 Z Modulates signaling pathways
Materials Science
The compound is being investigated for its potential applications in organic electronics, particularly in:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology.
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport is beneficial for solar energy applications.
Biological Studies
In biochemical assays, this compound functions as a probe to study enzyme activity and protein interactions. Its interaction with specific molecular targets may lead to insights into various biological processes.
Antimicrobial Screening
A study evaluated the antimicrobial properties of various thiophene derivatives, including those based on the benzothiophene structure. The results indicated that the compound effectively inhibited growth in resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity Assays
In cytotoxicity assays using the SulfoRhodamine-B stain method, several derivatives were tested across multiple concentrations to determine their IC50 values against different cancer cell lines. Results confirmed that many derivatives exhibited potent anticancer activity with minimal cytotoxicity towards normal cells.
Mechanism of Action
The mechanism of action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
- 3-Amino-4-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
- 7-Bromo-3-chloro-4-methoxy-benzo[b]thiophene-2-carboxylic acid
Uniqueness
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the ester functionality allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 146137-88-4) is an organic compound belonging to the benzothiophene class, characterized by its sulfur-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications.
The molecular formula of this compound is C11H10O3S, with a molecular weight of 222.26 g/mol. The presence of a methoxy group and an ester functionality contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activities, particularly those involved in inflammatory pathways.
Anti-inflammatory Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structures demonstrated inhibition of the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response. For instance, another thiophene derivative showed an IC50 value of 29.2 µM against 5-LOX, suggesting that modifications like methoxy and methyl groups enhance biological efficacy .
Table 1: Biological Activity of Thiophene Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | 5-LOX | 29.2 | Inhibition |
Compound B | COX | 6.0 | Inhibition |
Compound C | COX | 6.6 | Inhibition |
Other Pharmacological Activities
Thiophene-based compounds have been investigated for their roles in treating conditions such as anxiety and depression. The structural features of these compounds, including the presence of methoxy groups, appear to play a critical role in their pharmacological profiles .
Case Studies
- In Vivo Studies : A study involving a related thiophene derivative demonstrated significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) when administered at a dosage of 20 mg/kg in animal models . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.
- In Vitro Assays : When tested at concentrations around 100 µg/mL, certain thiophene derivatives inhibited enzyme activity by approximately 57%, emphasizing their potential as therapeutic agents targeting inflammatory pathways .
Properties
IUPAC Name |
methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBEXAXVSOWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590178 | |
Record name | Methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-88-4 | |
Record name | Methyl 4-methoxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146137-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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